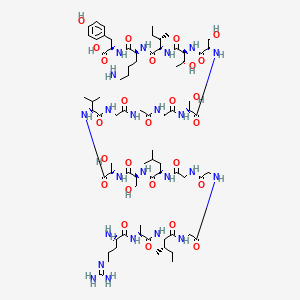

KAMP-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C75H127N23O26 |

|---|---|

Molecular Weight |

1766.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C75H127N23O26/c1-11-38(7)59(96-62(111)40(9)87-63(112)44(77)16-15-23-80-75(78)79)71(120)86-29-55(108)82-26-52(105)83-30-56(109)88-46(24-36(3)4)65(114)92-49(33-100)67(116)94-50(34-101)68(117)95-58(37(5)6)70(119)85-28-54(107)81-27-53(106)84-31-57(110)89-48(32-99)66(115)93-51(35-102)69(118)98-61(41(10)103)73(122)97-60(39(8)12-2)72(121)90-45(17-13-14-22-76)64(113)91-47(74(123)124)25-42-18-20-43(104)21-19-42/h18-21,36-41,44-51,58-61,99-104H,11-17,22-35,76-77H2,1-10H3,(H,81,107)(H,82,108)(H,83,105)(H,84,106)(H,85,119)(H,86,120)(H,87,112)(H,88,109)(H,89,110)(H,90,121)(H,91,113)(H,92,114)(H,93,115)(H,94,116)(H,95,117)(H,96,111)(H,97,122)(H,98,118)(H,123,124)(H4,78,79,80)/t38-,39-,40-,41+,44-,45-,46-,47-,48-,49-,50-,51-,58-,59-,60-,61-/m0/s1 |

InChI Key |

BLUIWPORKUFFSK-UBZOIIOZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Cyclic AMP in Signal Transduction: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic adenosine monophosphate (cAMP) is a ubiquitous and versatile second messenger that plays a pivotal role in mediating a vast array of physiological responses to extracellular stimuli.[1][2] As a central node in signal transduction, the cAMP pathway is integral to cellular processes ranging from metabolism and gene transcription to cell growth and differentiation.[1][2] Consequently, it represents a critical area of study and a prime target for therapeutic intervention in numerous disease states. This technical guide provides a comprehensive overview of the core components of the cAMP signaling cascade, quantitative data on its key molecular interactions, detailed experimental protocols for its investigation, and visual representations of the underlying pathways and workflows.

The Core cAMP Signaling Pathway

The canonical cAMP signaling pathway is initiated by the binding of an extracellular ligand, such as a hormone or neurotransmitter, to a G protein-coupled receptor (GPCR) on the cell surface.[3][4][5] This event triggers a conformational change in the GPCR, leading to the activation of an associated heterotrimeric G protein. The Gα subunit of the G protein exchanges guanosine diphosphate (GDP) for guanosine triphosphate (GTP), causing its dissociation from the Gβγ dimer.[3][4][6] The activated Gα-GTP complex then modulates the activity of adenylyl cyclase (AC), a membrane-bound enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[2][7]

The intracellular concentration of cAMP is meticulously regulated by the balanced activities of adenylyl cyclases and phosphodiesterases (PDEs), the latter of which hydrolyze cAMP to adenosine monophosphate (AMP), terminating the signal.[2][8] The primary downstream effectors of cAMP are Protein Kinase A (PKA) and Exchange Proteins Activated by cAMP (EPACs).[9][10]

Protein Kinase A (PKA) Pathway

PKA is a holoenzyme consisting of two regulatory and two catalytic subunits.[11] The binding of cAMP to the regulatory subunits induces a conformational change that liberates the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby altering their activity and propagating the signal to various cellular compartments, including the nucleus where it can regulate gene expression through the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB).[2][12]

Exchange Protein Activated by cAMP (EPAC) Pathway

EPACs are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2.[9][10] Upon binding cAMP, EPACs undergo a conformational change that allows them to activate Rap proteins by promoting the exchange of GDP for GTP. Activated Rap proteins, in turn, regulate a variety of cellular processes, including cell adhesion, proliferation, and differentiation, independently of PKA.[9][13][14]

Quantitative Data in cAMP Signaling

The precise regulation of cAMP signaling is underscored by the specific affinities and kinetics of its molecular components. The following tables summarize key quantitative data for critical interactions within the pathway.

| Parameter | Molecule 1 | Molecule 2 | Value | Cell Type/Conditions |

| Basal Intracellular Concentration | cAMP | - | ~0.1 - 1 µM | Various |

| Stimulated Intracellular Concentration | cAMP | - | >10-fold increase | Hormonal Stimulation |

| Dissociation Constant (Kd) | cAMP | PKA Holoenzyme | ~2.9 µM | In vitro |

| Dissociation Constant (Kd) | cAMP | EPAC1 | ~2.8 µM | In vitro |

| Dissociation Constant (Kd) | cAMP | EPAC2 (Site A) | ~87 µM | In vitro |

| Dissociation Constant (Kd) | cAMP | EPAC2 (Site B) | ~1.2 µM | In vitro |

| Enzyme | Substrate | Km | kcat |

| Adenylyl Cyclase (AC) | ATP | Varies by isoform | Varies by isoform |

| Phosphodiesterase 4D (PDE4D) | cAMP | ~1.5 µM | - |

| Phosphodiesterase 7A (PDE7A) | cAMP | ~0.2 µM | - |

| Phosphodiesterase 8A (PDE8A) | cAMP | ~40 - 150 nM | - |

Visualizing the cAMP Signaling Network

Diagrams generated using Graphviz provide a clear visual representation of the logical flow and relationships within the cAMP signaling pathway and associated experimental workflows.

Caption: The canonical cAMP signaling pathway.

Caption: Workflow for pCREB Western Blotting.

Experimental Protocols

Measurement of Intracellular cAMP by Competitive ELISA

This protocol outlines the steps for quantifying intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Cells of interest

-

Cell culture medium and reagents

-

Agonist/antagonist for stimulation

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

Commercially available cAMP ELISA kit (containing cAMP-HRP conjugate, anti-cAMP antibody, wash buffer, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a predetermined density and culture until they reach the desired confluency.

-

Pre-treatment: Pre-incubate cells with a PDE inhibitor (e.g., 100 µM IBMX) for a specified time (e.g., 30-60 minutes) to prevent cAMP degradation.

-

Stimulation: Treat cells with the desired concentration of agonist or antagonist for the appropriate duration.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions.

-

ELISA: a. Add cell lysates, standards, and controls to the wells of the antibody-coated microplate. b. Add the cAMP-HRP conjugate to each well. c. Add the anti-cAMP antibody to each well to initiate the competitive binding. d. Incubate the plate as recommended by the manufacturer. e. Wash the plate multiple times with the provided wash buffer. f. Add the substrate solution and incubate until color develops. g. Stop the reaction with the stop solution.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.

PKA Activity Assay

This protocol describes a method to measure the activity of PKA in cell lysates or purified enzyme preparations.[11][15][16][17][18]

Materials:

-

Cell lysates or purified PKA

-

PKA assay kit (containing PKA substrate, ATP, kinase assay buffer, phosphospecific substrate antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell lysates in a suitable lysis buffer or dilute the purified PKA enzyme.

-

Assay Setup: a. Add the samples, standards, and controls to the wells of the substrate-coated microplate. b. Add ATP to each well to initiate the kinase reaction. c. Incubate the plate at 30°C for the recommended time (e.g., 90 minutes).[11][18]

-

Detection: a. Wash the wells to remove ATP and non-phosphorylated substrates. b. Add the phosphospecific substrate antibody and incubate. c. Wash the wells and add the HRP-conjugated secondary antibody, followed by incubation. d. Wash the wells and add the TMB substrate. e. Stop the reaction with the stop solution.

-

Data Acquisition: Measure the absorbance at 450 nm.

-

Data Analysis: Determine PKA activity by comparing the absorbance of the samples to the standard curve.

Western Blot for CREB Phosphorylation

This protocol details the detection and quantification of phosphorylated CREB (pCREB) at Serine 133 relative to total CREB.[19][20][21]

Materials:

-

Cell lysates

-

Lysis buffer containing phosphatase and protease inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-CREB (Ser133) and rabbit or mouse anti-total CREB.

-

HRP-conjugated anti-rabbit or anti-mouse secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: a. Treat cells as desired and lyse in ice-cold lysis buffer with phosphatase and protease inhibitors. b. Determine protein concentration using a standard assay. c. Denature protein samples by boiling in Laemmli buffer.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: a. Incubate the membrane with the primary antibody against pCREB (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[19] b. Wash the membrane three times with TBST. c. Incubate with the HRP-conjugated secondary antibody (e.g., 1:10000 dilution in 5% milk/TBST) for 1 hour at room temperature.[19] d. Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Reprobing (for total CREB): a. If necessary, strip the membrane of the pCREB antibodies. b. Re-block the membrane and probe with the primary antibody against total CREB, followed by the appropriate secondary antibody and detection.

-

Data Analysis: Quantify the band intensities for pCREB and total CREB using densitometry software. Normalize the pCREB signal to the total CREB signal to determine the relative level of phosphorylation.

Conclusion

The cAMP signaling pathway is a complex and highly regulated system that is fundamental to cellular function. A thorough understanding of its components, their interactions, and the methods used to study them is essential for researchers in both basic science and drug development. The quantitative data, detailed protocols, and visual diagrams provided in this guide offer a robust resource for the scientific community to further explore the intricacies of cAMP signaling and its implications in health and disease.

References

- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 4. jackwestin.com [jackwestin.com]

- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 6. tandfonline.com [tandfonline.com]

- 7. [Adenylyl cyclase--isoforms, regulation and function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A mini-review: phosphodiesterases in charge to balance intracellular cAMP during T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. arborassays.com [arborassays.com]

- 12. Novel cAMP signalling paradigms: therapeutic implications for airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. abcam.com [abcam.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. In vivo imaging of CREB phosphorylation in awake-mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phospho-CREB (Ser133) Antibody | Cell Signaling Technology [cellsignal.com]

- 21. researchgate.net [researchgate.net]

The Second Messenger: A Technical Chronicle of Cyclic AMP's Discovery and Enduring Legacy

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular communication, few molecules hold the foundational importance of cyclic adenosine monophosphate (cAMP). Its identification as the first "second messenger" revolutionized our understanding of signal transduction, revealing the intricate intracellular cascades that translate external stimuli into physiological responses. This technical guide delves into the pivotal discovery and history of cAMP, providing a detailed examination of the key experiments, methodologies, and conceptual breakthroughs that cemented its role as a ubiquitous and critical signaling molecule. For researchers and drug development professionals, a thorough comprehension of this history is not merely academic; it provides context for the ongoing exploration of cAMP-targeted therapeutics and the broader principles of signal transduction that govern cellular life.

The Dawn of a New Paradigm: Earl W. Sutherland and the Second Messenger Hypothesis

The journey to uncover the role of cAMP began with a fundamental question in endocrinology: how do hormones exert their effects on target cells without entering them? In the 1950s, Earl W. Sutherland, Jr., a pharmacologist and physiologist, embarked on a series of groundbreaking investigations into the mechanism of action of the hormones epinephrine and glucagon on liver glycogenolysis—the breakdown of glycogen into glucose. This work, which would later earn him the Nobel Prize in Physiology or Medicine in 1971, led to the formulation of the "second messenger" hypothesis.[1][2]

Sutherland's initial experiments focused on the enzyme phosphorylase, which catalyzes the rate-limiting step in glycogenolysis. It was known that epinephrine and glucagon could increase the activity of this enzyme in intact liver tissue. The central challenge was to replicate this hormonal stimulation in a cell-free system, which would allow for the isolation and identification of the intracellular components involved.

Key Experiments in the Discovery of Cyclic AMP

Sutherland's path to identifying cAMP was marked by a series of meticulous and insightful experiments. These studies, primarily using canine liver preparations, systematically dissected the components of the signaling pathway.

The Liver Slice and Homogenate Experiments

The initial in vitro system utilized precision-cut liver slices.[3][4][5] However, the hormonal effect was lost upon homogenization of the tissue. This critical observation suggested that the structural integrity of the cell, particularly the cell membrane, was essential for the initial hormonal signal to be transduced.

A breakthrough came when Sutherland and his colleague, Theodore W. Rall, developed a two-stage experimental system using liver homogenates.[6][7] They discovered that the hormonal effect could be reconstituted by separating the homogenate into a particulate fraction (containing cell membranes) and a soluble supernatant fraction (containing the cytoplasm and its enzymes).

dot

Figure 1: Sutherland and Rall's Two-Stage Homogenate Experiment.

In the first stage, the particulate fraction was incubated with epinephrine or glucagon in the presence of adenosine triphosphate (ATP) and magnesium ions. This resulted in the production of a heat-stable, dialyzable factor. In the second stage, this factor, when added to the supernatant fraction, activated phosphorylase. This demonstrated that the hormone (the "first messenger") interacted with the cell membrane to generate an intracellular "second messenger."

Isolation and Identification of Cyclic AMP

The next crucial step was to isolate and identify this heat-stable factor. Through a series of laborious purification steps, including column chromatography, Sutherland and Rall were able to isolate the active compound.[8][9][10] In 1958, they published a seminal paper detailing the fractionation and characterization of this molecule, which they identified as adenosine 3',5'-monophosphate, or cyclic AMP.[9]

The cAMP Signaling Pathway: A Cascade of Molecular Events

The discovery of cAMP opened the floodgates to understanding a new class of signaling pathways. Subsequent research by Sutherland, and many others, elucidated the key enzymatic players that govern the synthesis, degradation, and action of this second messenger.

dot

References

- 1. Methodological aspects of protein-binding assays for cyclic AMP in human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. himedialabs.com [himedialabs.com]

- 3. precisionary.com [precisionary.com]

- 4. organslices.com [organslices.com]

- 5. Preparation and incubation of precision-cut liver and intestinal slices for application in drug metabolism and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The relationship of epinephrine and glucagon to liver phosphorylase. IV. Effect of epinephrine and glucagon on the reactivation of phosphorylase in liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fractionation and characterization of a cyclic adenine ribonucleotide formed by tissue particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sutherland, E.W. and Rall, T.W. (1958) Fractionation and Characterization of a Cyclic Adenine Ribonucleotide Formed by Tissue Particles. Journal of Biological Chemistry, 232, 1077-1091. - References - Scientific Research Publishing [scirp.org]

- 10. Formation of a cyclic adenine ribonucleotide by tissue particles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Cellular Communication: A Technical Guide to Cyclic Adenosine Monophosphate (cAMP)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine monophosphate (cAMP), the first identified second messenger, remains a cornerstone of intracellular signal transduction. This small, hydrophilic molecule is a derivative of adenosine triphosphate (ATP) and plays a pivotal role in translating a vast array of extracellular signals into specific cellular responses. Its influence spans a multitude of physiological processes, including metabolism, gene transcription, cell proliferation, and immune function. Dysregulation of the cAMP signaling pathway is implicated in numerous pathologies, making its components attractive targets for therapeutic intervention. This guide provides a detailed examination of the structure and function of cAMP, its intricate signaling pathways, quantitative aspects of its interactions, and key experimental methodologies for its study, serving as a comprehensive resource for professionals in life sciences and drug discovery.

The Molecular Structure of cAMP

Cyclic AMP (3',5'-cyclic adenosine monophosphate) is a cyclic nucleotide derived from ATP. Its unique structure is central to its function as a signaling molecule. It consists of three primary components:

-

An Adenine Base : A purine nitrogenous base.

-

A Ribose Sugar : A five-carbon sugar that forms the molecule's backbone.

-

A Phosphate Group : This group forms a distinctive cyclic bond by linking the 5' carbon to the 3' hydroxyl group of the same ribose sugar.

This cyclization, catalyzed by the enzyme adenylyl cyclase, creates a stable, compact structure that allows cAMP to bind with high specificity to the regulatory domains of its downstream effector proteins.

Regulation of Intracellular cAMP Levels

The cellular concentration of cAMP is tightly controlled by a dynamic balance between its synthesis and degradation, allowing for rapid and precise signal modulation.

Synthesis: G Protein-Coupled Receptors (GPCRs) and Adenylyl Cyclase (AC)

The synthesis of cAMP is initiated by the activation of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that respond to diverse extracellular stimuli like hormones and neurotransmitters. The process unfolds as follows:

-

Ligand Binding : An extracellular ligand binds to its specific GPCR, inducing a conformational change in the receptor.

-

G Protein Activation : The activated GPCR interacts with an intracellular heterotrimeric G protein. This promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.

-

Subunit Dissociation : The GTP-bound Gα subunit dissociates from the Gβγ dimer.

-

Adenylyl Cyclase Modulation : The dissociated Gα subunit interacts with and modulates the activity of adenylyl cyclase (AC), a membrane-bound enzyme.

-

Stimulation (Gαs) : Gs-protein alpha subunits activate AC, leading to an increase in cAMP production.

-

Inhibition (Gαi) : Gi-protein alpha subunits inhibit AC, reducing cAMP synthesis.

-

-

cAMP Production : Activated adenylyl cyclase catalyzes the conversion of ATP into cAMP.

This cascade provides significant signal amplification, as a single activated receptor can activate multiple G proteins, and one adenylyl cyclase molecule can generate numerous cAMP molecules.

The Physiological Functions of Cyclic AMP in Humans: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cyclic adenosine monophosphate (cAMP) is a ubiquitous and pleiotropic second messenger crucial for intracellular signal transduction in a vast array of physiological processes.[1][2] Discovered by Earl W. Sutherland, a finding that earned him the 1971 Nobel Prize in Physiology or Medicine, cAMP was the first second messenger to be identified.[1][3] It relays signals from a multitude of hormones and neurotransmitters that cannot permeate the cell membrane, translating these extracellular cues into specific intracellular responses.[1][4] This technical guide provides an in-depth exploration of the core physiological functions of cAMP in humans, its signaling pathways, the quantitative aspects of its action, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

The cAMP Signaling Cascade: Synthesis, Degradation, and Effectors

The intracellular concentration of cAMP is meticulously regulated by the balanced activities of two enzyme families: adenylyl cyclases (AC) and phosphodiesterases (PDEs).[3][5] This dynamic equilibrium allows for precise temporal and spatial control over cAMP signaling.

Synthesis of cAMP

cAMP is synthesized from adenosine triphosphate (ATP) by the enzyme adenylyl cyclase.[1][6][7] ACs are membrane-bound or soluble enzymes that become activated by a range of signaling molecules, primarily through G protein-coupled receptors (GPCRs).[5][8]

-

Activation: When a ligand (e.g., hormone, neurotransmitter) binds to a GPCR, it induces a conformational change, activating an associated G protein.[8][9] If coupled to a stimulatory G protein (Gs), the Gs-alpha subunit exchanges GDP for GTP and activates AC, leading to a rapid increase in intracellular cAMP levels.[1][9] Hormones like glucagon and adrenaline are potent activators of this pathway.[1][10]

-

Inhibition: Conversely, ligands binding to GPCRs coupled to inhibitory G proteins (Gi) lead to the inhibition of adenylyl cyclase, thereby reducing cAMP production.[1][9]

Degradation of cAMP

The signaling action of cAMP is terminated by its hydrolysis into adenosine 5'-monophosphate (AMP) by a class of enzymes called phosphodiesterases (PDEs).[1][9][11] The existence of multiple PDE isoforms, which exhibit tissue-specific expression and regulation, adds another layer of complexity and specificity to cAMP signaling, allowing for the creation of localized cAMP microdomains within the cell.[9]

Downstream Effectors of cAMP

Once produced, cAMP exerts its physiological effects by binding to and activating three main downstream targets:[5][11][12]

-

Protein Kinase A (PKA): This is the primary and most well-studied effector of cAMP.[9][13] PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits.[1][8][14] The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits.[1][8] The freed catalytic units are then active and can phosphorylate a multitude of substrate proteins on serine or threonine residues, altering their activity and leading to a cellular response.[1] PKA targets include enzymes involved in metabolism, ion channels, and transcription factors.[8][12]

-

Exchange Protein Directly Activated by cAMP (EPAC): EPACs are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[9][11][15] Upon binding cAMP, EPACs become activated and facilitate the exchange of GDP for GTP on Rap proteins.[9][12] Activated Rap proteins then modulate downstream pathways involved in processes such as cell adhesion, cell migration, exocytosis, and apoptosis.[9][11]

-

Cyclic Nucleotide-Gated (CNG) Channels: These are non-selective cation channels that are directly gated by the binding of cyclic nucleotides, including cAMP.[11][12][15] Found in various cell types, including photoreceptors and olfactory neurons, their activation by cAMP leads to an influx of cations like Ca2+ and Na+, altering the membrane potential and intracellular calcium levels.[15][16][17]

Core Physiological Functions of cAMP

cAMP is a pleiotropic messenger that regulates a vast number of physiological processes. Its functions are highly cell-type specific and depend on the complement of receptors, effectors, and downstream targets present in a given cell.

Hormonal Regulation and Metabolism

cAMP is a central mediator of the action of many hormones.[18]

-

Metabolism: In response to hormones like glucagon (in the liver) and adrenaline (in muscle and adipose tissue), increased cAMP levels promote energy mobilization.[1][10][19] PKA phosphorylates key enzymes, leading to the stimulation of glycogenolysis (glycogen breakdown) and gluconeogenesis (glucose synthesis) in the liver, and lipolysis (fat breakdown) in adipose tissue.[19]

-

Insulin Secretion: cAMP plays a role in promoting the release of insulin from pancreatic beta cells.[19]

-

Steroidogenesis: Adrenocorticotropic hormone (ACTH) uses cAMP to stimulate the synthesis and release of cortisol from the adrenal cortex.[10]

-

Reproduction: Luteinizing hormone (LH) and follicle-stimulating hormone (FSH) act via cAMP to regulate ovulation and testosterone production in the gonads.[10]

-

Water Balance: Antidiuretic hormone (ADH) acts through cAMP in the kidneys to promote water reabsorption.[10]

Cardiovascular Function

In the cardiovascular system, cAMP signaling is critical for regulating heart rate and contractility.[8][20]

-

Cardiac Myocytes: Catecholamines (like adrenaline) binding to β-adrenergic receptors increase cAMP levels, activating PKA.[20][21] PKA then phosphorylates targets such as L-type calcium channels and phospholamban, leading to increased intracellular calcium, which results in a stronger, faster heart contraction (positive inotropic and chronotropic effects).[20][21][22]

-

Vascular Smooth Muscle: Increased cAMP in vascular smooth muscle cells leads to relaxation, causing vasodilation.

It is important to note that the specific effects of cAMP in cardiomyocytes can be highly localized and depend on which GsPCR and adenylyl cyclase isoforms are activated, with some pathways being protective while others can be detrimental under chronic stimulation.[23]

Nervous System Function

cAMP is a pivotal second messenger in the nervous system, modulating both short-term and long-term neuronal functions.[13]

-

Neurotransmitter Release: cAMP signaling can modulate the release of several neurotransmitters, including dopamine, serotonin, glutamate, and GABA, thereby fine-tuning synaptic transmission.[9]

-

Synaptic Plasticity: By activating PKA and subsequently influencing gene transcription via the transcription factor CREB (cAMP response element-binding protein), cAMP plays a crucial role in long-term processes like memory formation and synaptic plasticity.[9][13]

-

Neuronal Excitability: cAMP directly regulates the function of ion channels, such as hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, affecting neuronal excitability and rhythmic firing.[1]

Gene Regulation and Cell Growth

A major long-term effect of cAMP signaling is the regulation of gene expression.[6] Activated PKA can translocate to the nucleus and phosphorylate CREB.[1][3][8] Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription.[3] This mechanism is fundamental to cell growth, differentiation, and adaptation.[6][7]

Quantitative Data on cAMP-Mediated Processes

The following table summarizes key hormones that utilize the cAMP pathway and their principal physiological outcomes. Precise quantitative effects (e.g., fold-increase in cAMP, EC50 values) are highly dependent on the specific cell type, experimental conditions, and measurement technique.

| Hormone/Neurotransmitter | Receptor Type | Primary Target Tissue(s) | Primary Physiological Effect(s) | Citations |

| Epinephrine (Adrenaline) | β-Adrenergic | Liver, Muscle, Adipose Tissue, Heart | Glycogenolysis, Lipolysis, Increased Heart Rate & Contractility | [1][10][19] |

| Glucagon | Glucagon Receptor | Liver | Glycogenolysis, Gluconeogenesis | [10][19] |

| Luteinizing Hormone (LH) | LH Receptor | Ovaries, Testes | Ovulation, Progesterone Synthesis, Testosterone Synthesis | [10] |

| Follicle-Stimulating Hormone (FSH) | FSH Receptor | Ovaries, Testes | Ovarian Follicle Development, Spermatogenesis | [10] |

| Adrenocorticotropic Hormone (ACTH) | ACTH Receptor | Adrenal Cortex | Cortisol Synthesis and Release | [10] |

| Thyroid-Stimulating Hormone (TSH) | TSH Receptor | Thyroid Gland | Thyroid Hormone Synthesis and Release | [10] |

| Parathyroid Hormone (PTH) | PTH Receptor | Bone, Kidney | Increases Blood Calcium Levels | [10] |

| Antidiuretic Hormone (ADH) | V2 Receptor | Kidney | Water Reabsorption | [10] |

| Dopamine | D1/D5 Receptors | Brain (e.g., Striatum) | Modulation of Motor Control and Reward Pathways | [9] |

| Serotonin (5-HT) | 5-HT4/6/7 Receptors | Brain, GI Tract | Regulation of Mood, Anxiety, and GI Motility | [9] |

Visualization of cAMP Signaling

The Core cAMP Signaling Pathway

The following diagram illustrates the central mechanism of cAMP signal transduction, from receptor activation to the engagement of its primary downstream effectors.

References

- 1. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the functions of cAMP? | AAT Bioquest [aatbio.com]

- 5. cusabio.com [cusabio.com]

- 6. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 9. Cyclic AMP and Its Effects on Neurotransmitter Release and Brain Function - Creative Proteomics [creative-proteomics.com]

- 10. youtube.com [youtube.com]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 13. Functional Roles for cAMP and cGMP - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. arborassays.com [arborassays.com]

- 15. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Role of Cyclic Nucleotide Gated Channels in Stress Management in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of cyclic AMP in hormone actions. | Semantic Scholar [semanticscholar.org]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. Cardiac cAMP: production, hydrolysis, modulation and detection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ahajournals.org [ahajournals.org]

The Trifecta of Cellular Signaling: A Deep Dive into cAMP Effectors PKA, EPAC, and Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Cyclic adenosine monophosphate (cAMP) stands as a cornerstone of intracellular signal transduction, a ubiquitous second messenger that translates a vast array of extracellular signals into specific cellular responses. The fidelity and diversity of cAMP signaling are orchestrated by a trio of primary effector proteins: Protein Kinase A (PKA), Exchange Protein Directly Activated by cAMP (EPAC), and cyclic nucleotide-gated (CNG) ion channels. Understanding the intricate mechanisms of these effectors is paramount for deciphering cellular physiology and for the rational design of novel therapeutics targeting a multitude of diseases, including cancer, metabolic disorders, and cardiovascular conditions.

This in-depth technical guide provides a comprehensive overview of the core cAMP effectors. We will explore their distinct signaling pathways, present key quantitative data for comparative analysis, and provide detailed experimental protocols for their study.

The Canonical Player: Protein Kinase A (PKA)

PKA, the most extensively studied cAMP effector, is a serine/threonine kinase that regulates a plethora of cellular processes, including metabolism, gene transcription, and cell proliferation.[1]

PKA Signaling Pathway

In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation of the active catalytic subunits.[1] These freed catalytic subunits then phosphorylate a multitude of substrate proteins on serine or threonine residues within a specific consensus sequence [R/K][R/K]X[S/T].[2][3]

Quantitative Data for PKA

| Parameter | Value | Organism/System | Reference |

| cAMP Binding Affinity (Kd) | 100-300 nM (in vitro) | Mammalian | [4] |

| ~1-5 µM (in cellulo) | Mammalian | [4] | |

| PKA Substrate Consensus Motif | [R/K][R/K]X[S/T] | General | [2][3] |

| Kemptide (LRRASLG) Phosphorylation Kinetics | |||

| Km | ~10-20 µM | Bovine | [2] |

| kcat | ~20-30 s⁻¹ | Bovine | [2] |

Experimental Protocol: In Vitro PKA Activity Assay (Radioactive)

This protocol describes the measurement of PKA catalytic activity using a radiolabeled ATP substrate.[5][6][7][8]

Materials:

-

Purified PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and vials

-

Microcentrifuge tubes

-

Pipettes and tips

Procedure:

-

Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine:

-

5 µL of 5x Kinase Buffer

-

2.5 µL of 1 mM Kemptide

-

12.5 µL of distilled water

-

2.5 µL of purified PKA (at desired concentration)

-

-

Initiate the reaction by adding 2.5 µL of 1 mM [γ-³²P]ATP (specific activity ~500 cpm/pmol).

-

Incubate the reaction at 30°C for a specific time (e.g., 10 minutes). The reaction time should be within the linear range of the assay.

-

Stop the reaction by adding 25 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash the paper once with acetone and let it air dry.

-

Place the dry P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the PKA activity as picomoles of phosphate transferred per minute per milligram of enzyme.

The Alternative Route: Exchange Protein Directly Activated by cAMP (EPAC)

EPAC proteins (EPAC1 and EPAC2) function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[9] They represent a PKA-independent pathway for cAMP signaling, regulating processes such as cell adhesion, secretion, and differentiation.[10]

EPAC Signaling Pathway

EPAC proteins are single polypeptides containing a regulatory domain with a high-affinity cAMP-binding domain (CBD) and a catalytic domain with GEF activity. In the absence of cAMP, the regulatory domain sterically inhibits the catalytic domain. The binding of a single cAMP molecule to the CBD induces a conformational change that relieves this autoinhibition, allowing EPAC to bind to and catalyze the exchange of GDP for GTP on Rap1 or Rap2.[11] Activated, GTP-bound Rap proteins then interact with a variety of downstream effectors.

Quantitative Data for EPAC

| Parameter | Value | Organism/System | Reference |

| cAMP Binding Affinity (Kd) | ~1-3 µM | Mammalian | [12] |

| 8-pCPT-2'-O-Me-cAMP (EPAC-specific agonist) EC₅₀ | ~2.2 µM (for Rap1 activation) | Human EPAC1 | [13] |

| IC₅₀ of EPAC inhibitor ESI-09 | ~2.5 µM (EPAC1), ~1.1 µM (EPAC2) | Human | [13] |

| FRET-based cAMP sensor (Epac-S H134) Kd | 4.0 ± 0.1 µM | In vitro | [14] |

Experimental Protocol: EPAC GEF Activity Assay (Fluorescence-based)

This protocol measures the GEF activity of EPAC by monitoring the displacement of a fluorescently labeled GDP analog (mant-GDP) from Rap1.[11][15]

Materials:

-

Purified EPAC protein

-

Purified Rap1 protein

-

Mant-GDP (2'-(or-3')-O-(N-Methylanthraniloyl)guanosine 5'-diphosphate)

-

GTPγS (Guanosine 5'-[γ-thio]triphosphate)

-

GEF buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

cAMP

-

Fluorometer

Procedure:

-

Load Rap1 with mant-GDP by incubating Rap1 with a 5-fold molar excess of mant-GDP in the presence of 10 mM EDTA at 30°C for 30 minutes. Stop the reaction by adding 20 mM MgCl₂. Remove excess mant-GDP by gel filtration.

-

Prepare the reaction mix in a cuvette containing GEF buffer, mant-GDP-loaded Rap1 (e.g., 200 nM), and the desired concentration of EPAC (e.g., 100 nM).

-

Initiate the GEF reaction by adding a high concentration of unlabeled GTPγS (e.g., 100 µM) and the desired concentration of cAMP.

-

Immediately start monitoring the decrease in mant fluorescence (Excitation: ~360 nm, Emission: ~440 nm) over time using a fluorometer. The decrease in fluorescence corresponds to the displacement of mant-GDP from Rap1.

-

Calculate the initial rate of the reaction from the fluorescence decay curve. This rate is proportional to the GEF activity of EPAC.

The Direct Gatekeepers: Cyclic Nucleotide-Gated (CNG) Ion Channels

CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides, including cAMP and cGMP.[16] They play crucial roles in sensory transduction, particularly in vision and olfaction.[16]

CNG Channel Signaling

CNG channels are tetrameric protein complexes that form an ion-conducting pore in the plasma membrane. Each subunit contains a cyclic nucleotide-binding domain (CNBD) in its C-terminus. The binding of four cyclic nucleotide molecules, typically with positive cooperativity, induces a conformational change in the channel, leading to the opening of the pore and the influx of cations such as Na⁺ and Ca²⁺.[16] This ion influx results in the depolarization of the cell membrane and the generation of a nerve impulse.

Quantitative Data for CNG Channels

| Parameter | Value | Channel Type | Reference |

| cAMP Affinity (K₁/₂) | 10-100 µM | Olfactory CNG channels | [16] |

| cGMP Affinity (K₁/₂) | 1-5 µM | Photoreceptor CNG channels | [16] |

| Hill Coefficient | ~2-3 | Olfactory and Photoreceptor CNG channels | [16] |

| Single-channel Conductance | 25-50 pS | Olfactory CNG channels | [16] |

Experimental Protocol: Whole-Cell Patch-Clamp Recording of CNG Channels

This protocol describes the electrophysiological recording of currents through CNG channels in whole-cell configuration.[17][18][19][20]

Materials:

-

Cells expressing CNG channels (e.g., HEK293 cells transfected with CNG channel subunits)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller and microforge

-

External (bath) solution (e.g., 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)

-

Internal (pipette) solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2)

-

cAMP or cGMP to be added to the internal solution

Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Plate cells expressing CNG channels onto coverslips in a recording chamber on the microscope stage.

-

Fill a patch pipette with the internal solution containing the desired concentration of cAMP or cGMP.

-

Under visual control, approach a cell with the pipette tip and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps or ramps to elicit channel activity.

-

Record the currents flowing through the CNG channels in response to the voltage protocol and the presence of the cyclic nucleotide in the pipette solution.

-

Analyze the current-voltage relationship, channel activation kinetics, and dose-response relationship for the cyclic nucleotide.

Conclusion

The intricate interplay between PKA, EPAC, and CNG ion channels allows for a highly nuanced and context-dependent cellular response to cAMP. While PKA acts as a versatile kinase phosphorylating a vast network of substrates, EPAC provides a direct link between cAMP and the activation of small GTPases, and CNG channels translate the cAMP signal into rapid changes in membrane potential and ion flux. A thorough understanding of these individual effector pathways, their quantitative characteristics, and the experimental methodologies to probe their function is essential for researchers and drug development professionals aiming to modulate cAMP signaling for therapeutic benefit. The data and protocols presented in this guide serve as a foundational resource for the continued exploration of this critical signaling network.

References

- 1. cAMP activation of PKA defines an ancient signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Interaction of Epac1 and Ran Promotes Rap1 Activation at the Nuclear Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A cell-based, quantitative and isoform-specific assay for exchange proteins directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fourth-Generation Epac-Based FRET Sensors for cAMP Feature Exceptional Brightness, Photostability and Dynamic Range: Characterization of Dedicated Sensors for FLIM, for Ratiometry and with High Affinity | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 19. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 20. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

A Technical Guide to Basal cAMP Levels in Eukaryotic Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of basal cyclic adenosine monophosphate (cAMP) levels across various cell types. It is designed to be a core resource for professionals in cellular biology, pharmacology, and drug development, offering quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction: The Significance of Basal cAMP

Cyclic AMP is a ubiquitous and vital second messenger that plays a pivotal role in regulating a vast array of cellular processes, from gene expression and metabolism to cell growth and differentiation. While stimulated cAMP production in response to external signals like hormones and neurotransmitters is extensively studied, the basal or resting level of cAMP is equally critical. This basal tone is not a passive state but a dynamically maintained equilibrium between the synthetic activity of adenylyl cyclases (ACs) and the degradative activity of phosphodiesterases (PDEs).

The precise basal concentration of cAMP can profoundly influence a cell's sensitivity and responsiveness to stimuli. Deviations from normal basal levels are implicated in various pathological conditions, including cancer, cardiovascular diseases, and neurological disorders.[1][2][3] Therefore, understanding and accurately quantifying basal cAMP is fundamental for both basic research and the development of novel therapeutics that target cAMP signaling pathways.

Quantitative Analysis of Basal cAMP Levels

Basal cAMP concentrations can vary significantly between different cell types, reflecting their unique physiological roles and signaling machinery. The data below has been compiled from various studies. It is important to note that absolute values can be influenced by culture conditions, cell density, and the specific measurement technique employed.

| Cell Type | Basal cAMP Level | Units | Source / Citation |

| Adult Rat Ventricular Myocytes | ~1.2 | µM | [4][5] |

| Chinese Hamster Ovary (CHO) Cells | ~0.71 - 1.14 | µM | [6][7] |

| Hippocampal Neurons | ~1.38 | µM | [8] |

| Neonatal Rat Cardiomyocytes | ~5-10 (unstimulated) | pmol/mg protein | [1] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Median ~64-143 | fmol/10⁶ cells | [9][10][11] |

Note: Conversion between µM, pmol/mg protein, and fmol/10⁶ cells requires assumptions about cell volume and protein content, which can vary. For example, a concentration of 1 µM in a cell with a volume of 1 picoliter corresponds to approximately 602,000 molecules per cell or ~1 fmol/10⁶ cells, assuming Avogadro's number.

Core Signaling Pathway Regulating Basal cAMP

The basal level of intracellular cAMP is tightly regulated by the coordinated actions of adenylyl cyclases and phosphodiesterases, which are influenced by the constitutive activity of G protein-coupled receptors (GPCRs).

This diagram illustrates the balance of power in determining basal cAMP. Constitutively active Gs-coupled receptors lead to a low level of Gαs activation, stimulating adenylyl cyclase to produce cAMP from ATP. Conversely, constitutively active Gi-coupled receptors activate Gαi, which inhibits adenylyl cyclase activity. In the cytosol, phosphodiesterases are constantly active, hydrolyzing cAMP to AMP, thus completing the cycle that establishes the steady-state basal concentration.

Experimental Protocols for Measuring Basal cAMP

Accurate quantification of basal cAMP is crucial. The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, robust, and sensitive method for this purpose.

Principle of Competitive cAMP ELISA

This assay is based on the competition between free cAMP in the sample and a fixed amount of labeled cAMP (e.g., conjugated to Horseradish Peroxidase - HRP) for a limited number of binding sites on a cAMP-specific antibody. The antibody is typically immobilized on a microplate. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample. A substrate is then added, which is converted by the bound HRP into a colored product. The intensity of the color is measured and used to calculate the cAMP concentration by comparison to a standard curve.

Detailed Protocol for Basal cAMP Measurement via ELISA

Materials:

-

Cells of interest

-

Cell lysis buffer (e.g., 0.1 M HCl to inhibit PDE activity)

-

Competitive cAMP ELISA kit (containing anti-cAMP coated plate, HRP-cAMP conjugate, standards, wash buffer, substrate, and stop solution)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency in a multi-well plate (e.g., a 12-well or 24-well plate).

-

To minimize stimulation and maintain basal levels, it is recommended to serum-starve the cells for a period (e.g., 2-4 hours) before lysis.

-

Aspirate the culture medium completely.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold cell lysis buffer (e.g., 200 µL of 0.1 M HCl for a 24-well plate) to each well.

-

Incubate on ice for 10-20 minutes to ensure complete lysis and inactivation of PDEs.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the cAMP for the assay. The sample may need to be diluted in assay buffer.

-

-

ELISA Assay (example protocol; follow manufacturer's instructions):

-

Standard Curve Preparation: Prepare a serial dilution of the cAMP standard provided in the kit to generate a standard curve.

-

Sample Addition: Add a defined volume (e.g., 50 µL) of your cell lysate (supernatant) and the prepared standards to the appropriate wells of the anti-cAMP antibody-coated microplate.

-

Competitive Binding: Add the HRP-cAMP conjugate to each well. Incubate for the recommended time (e.g., 2-3 hours) at room temperature with gentle shaking.

-

Washing: Aspirate the contents of the wells and wash them 3-4 times with the provided wash buffer to remove unbound reagents.

-

Substrate Incubation: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature, allowing the color to develop.

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.

-

Data Acquisition: Immediately read the absorbance of each well on a microplate reader at the specified wavelength (commonly 450 nm).

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A sigmoidal curve is expected.

-

Determine the cAMP concentration in your samples by interpolating their absorbance values from the standard curve.

-

Normalize the cAMP concentration to the total protein content of the cell lysate (measured by a standard protein assay like BCA) or to the initial number of cells, expressing the final value as pmol cAMP/mg protein or fmol cAMP/10⁶ cells.

-

Experimental Workflow Diagram

Conclusion and Future Directions

The basal concentration of cAMP is a critical cellular parameter that sets the stage for dynamic signal transduction. While this guide provides a snapshot of current knowledge and methodologies, it is clear that a more extensive and standardized database of basal cAMP levels across a wider range of cell types and tissues would be of immense value to the scientific community. Future research, leveraging high-throughput screening and advanced biosensor technologies, will undoubtedly refine our understanding of how this fundamental second messenger is regulated and how its dysregulation contributes to disease. For drug development professionals, a deep understanding of basal cAMP provides a crucial baseline for assessing the on-target and off-target effects of compounds designed to modulate GPCRs, adenylyl cyclases, and phosphodiesterases.

References

- 1. Cardiac contraction and relaxation are regulated by distinct subcellular cAMP pools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interrogating cAMP-dependent Kinase Signaling in Jurkat T Cells via a Protein Kinase A Targeted Immune-precipitation Phosphoproteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytoplasmic cAMP concentrations in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytoplasmic cAMP concentrations in intact cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Green fluorescent cAMP indicator of high speed and specificity suitable for neuronal live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Levels of intracellular phosphorylated tenofovir and emtricitabine correlate with natural substrate concentrations in peripheral blood mononuclear cells of persons prescribed daily oral Truvada™ for HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tenofovir diphosphate and emtricitabine triphosphate concentrations in blood cells compared with isolated peripheral blood mononuclear cells: a new measure of antiretroviral adherence? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Measuring Intracellular cAMP Levels in Cell Culture: An Application and Protocol Guide

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Measurement of cyclic adenosine monophosphate (cAMP), a critical second messenger, is fundamental to research in signal transduction, pharmacology, and drug development. Fluctuations in intracellular cAMP levels are pivotal in cellular responses to a vast array of hormones, neurotransmitters, and therapeutic agents. This document provides researchers, scientists, and drug development professionals with a detailed guide to the most common and robust methods for quantifying cAMP in cell culture systems.

This guide outlines the principles, advantages, and detailed protocols for key cAMP measurement technologies, including Enzyme-Linked Immunosorbent Assay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), and Luciferase-Based Reporter Assays. Additionally, an overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for cAMP quantification is provided.

Introduction to cAMP Signaling

Cyclic AMP is synthesized from ATP by the enzyme adenylyl cyclase, which is often activated by Gs protein-coupled receptors (GPCRs). Conversely, Gi-coupled GPCRs inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This second messenger then activates downstream effectors, most notably Protein Kinase A (PKA), to regulate a multitude of cellular processes. The ability to accurately measure changes in intracellular cAMP is therefore essential for studying GPCR signaling and for screening compounds that modulate these pathways.

Figure 1. Simplified cAMP signaling pathway.

Comparison of Common cAMP Assay Methods

The selection of an appropriate cAMP assay depends on various factors, including the required sensitivity, throughput, and instrumentation availability. The following table summarizes the key characteristics of the methods detailed in this guide.

| Feature | Competitive ELISA | HTRF | Luciferase Reporter (e.g., GloSensor™) | LC-MS/MS |

| Principle | Competitive binding of sample cAMP and enzyme-labeled cAMP to a specific antibody. | Competitive binding of sample cAMP and fluorophore-labeled cAMP to a specific antibody, detected by FRET. | Genetically encoded luciferase biosensor that emits light upon direct binding of cAMP. | Direct detection and quantification of cAMP based on its mass-to-charge ratio. |

| Detection | Colorimetric or Chemiluminescent | Time-Resolved Fluorescence | Luminescence | Mass Spectrometry |

| Sensitivity | High (fmol to pmol/mL)[1] | High (sub-nM to nM) | Very High (sensitive to basal levels)[2][3] | Very High (pM to nM)[4] |

| Dynamic Range | Narrow to moderate[1][5][6][7] | Wide | Wide[2][8] | Wide |

| Assay Time | 3-4 hours[7][9] | 1-2 hours | ~2.5 hours (including incubation)[10] | Variable (instrument dependent) |

| Throughput | Moderate to High | High | High | Low to Moderate |

| Assay Format | Endpoint (cell lysis required) | Endpoint (cell lysis required) | Live-cell, real-time kinetics possible[2][3][11] | Endpoint (cell lysis and extraction required) |

| Advantages | Cost-effective, well-established. | Homogeneous (no-wash), high throughput, low variability.[12] | Live-cell kinetic data, high sensitivity.[2][3][11] | High specificity and accuracy, can multiplex with other analytes. |

| Disadvantages | Multiple wash steps, potential for lower throughput. | Requires a specific plate reader, potential for compound interference. | Requires genetic modification of cells. | Requires specialized equipment and expertise, lower throughput. |

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general outline for a competitive cAMP ELISA. Specific details may vary between commercial kits.

Figure 2. Experimental workflow for a competitive cAMP ELISA.

Materials:

-

Cells of interest

-

Cell culture reagents

-

Multi-well plates (e.g., 96-well)

-

cAMP ELISA Kit (contains antibody-coated plate, cAMP standards, enzyme-conjugated cAMP, wash buffer, substrate, and stop solution)

-

Cell lysis buffer (often provided in the kit or can be 0.1 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding and Culture:

-

Seed cells in a multi-well plate at a predetermined density and allow them to attach and grow overnight.

-

-

Cell Treatment:

-

Remove culture medium and replace it with serum-free medium or buffer.

-

Add test compounds (agonists, antagonists) at desired concentrations. Include appropriate controls (e.g., vehicle, known activator like forskolin).

-

Incubate for the desired time at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium from the wells.

-

Add cell lysis buffer (e.g., 100 µL of 0.1 M HCl per well for a 96-well plate) and incubate for 10-20 minutes at room temperature to ensure complete lysis.[13]

-

-

ELISA Procedure:

-

Standard Preparation: Prepare a serial dilution of the cAMP standard according to the kit manufacturer's instructions.

-

Sample Addition: Add a specific volume of cell lysate and prepared standards to the appropriate wells of the antibody-coated plate.

-

Competitive Binding: Add the enzyme-conjugated cAMP to each well.[14] The free cAMP in the sample/standard will compete with the enzyme-labeled cAMP for binding to the antibody on the plate.

-

Incubation: Incubate the plate for the time specified in the kit manual (typically 1-2 hours) at room temperature, often with gentle shaking.

-

Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) to allow for color development.

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of cAMP in the samples by interpolating their absorbance values from the standard curve. The signal is inversely proportional to the amount of cAMP in the sample.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are "mix-and-read" assays that do not require wash steps, making them highly suitable for high-throughput screening.

Figure 3. Experimental workflow for an HTRF cAMP assay.

Materials:

-

Cells of interest

-

Cell culture reagents

-

Low-volume, white multi-well plates (e.g., 384-well)

-

HTRF cAMP Assay Kit (contains anti-cAMP antibody labeled with a donor fluorophore, e.g., Europium cryptate, and cAMP labeled with an acceptor fluorophore, e.g., d2)

-

Cell lysis buffer (often included in the kit)

-

HTRF-compatible microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 as described in the ELISA protocol, typically using a lower volume and higher density plate format (e.g., 384-well).

-

-

HTRF Assay Procedure:

-

Reagent Preparation: Prepare the HTRF reagents (anti-cAMP-donor and acceptor-cAMP) in lysis buffer according to the kit's instructions.

-

Lysis and Detection: Add the prepared HTRF lysis and detection reagent mixture directly to the wells containing the treated cells.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit manual (typically 1 hour). During this time, the cells are lysed, and the competitive binding reaction reaches equilibrium.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, which excites the donor fluorophore and measures the emission from both the donor and acceptor fluorophores (e.g., at 620 nm and 665 nm).

-

-

Data Analysis:

-

The HTRF signal is typically expressed as a ratio of the acceptor and donor fluorescence intensities.

-

An increase in intracellular cAMP leads to a decrease in the FRET signal.

-

A standard curve is used to convert the HTRF ratio to cAMP concentration.

-

Luciferase-Based Reporter Assay (e.g., GloSensor™)

These assays utilize a genetically engineered luciferase that emits light upon binding to cAMP, allowing for real-time measurement in living cells.

Figure 4. Experimental workflow for a GloSensor™ cAMP assay.

Materials:

-

Host cell line

-

GloSensor™ cAMP plasmid

-

Transfection reagent

-

White, opaque multi-well plates

-

GloSensor™ cAMP Reagent (substrate)

-

Luminometer

Protocol:

-

Cell Transfection:

-

Transfect the host cell line with the GloSensor™ cAMP plasmid using a suitable transfection method. Stable cell lines expressing the GloSensor™ biosensor can also be generated.

-

-

Cell Seeding:

-

Seed the transfected cells into white, opaque multi-well plates and allow them to grow.

-

-

Assay Procedure:

-

Reagent Equilibration: Remove the culture medium and add a medium containing the GloSensor™ cAMP Reagent. Incubate for approximately 2 hours at room temperature to allow the substrate to enter the cells.[10]

-

Compound Addition: Add the test compounds to the wells.

-

Data Acquisition: Measure luminescence immediately after compound addition for kinetic analysis or at a specific endpoint (e.g., 15-30 minutes post-addition).[10]

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the intracellular cAMP concentration.

-

Data is often expressed as a fold change over the basal signal.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly specific and sensitive method for the absolute quantification of cAMP.

Figure 5. Experimental workflow for LC-MS/MS analysis of cAMP.

Materials:

-

Cultured and treated cells

-

Ice-cold PBS

-

Cold extraction solvent (e.g., 80% methanol)

-

Centrifuge

-

Vacuum concentrator

-

LC-MS/MS system

Protocol:

-

Sample Collection and Quenching:

-

After treatment, rapidly aspirate the culture medium.

-

Wash the cells quickly with ice-cold PBS to remove any remaining medium.

-

Immediately add ice-cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and extract metabolites.

-

-

Metabolite Extraction:

-

Incubate the plates with the extraction solvent on dry ice or at -80°C for at least 15 minutes.

-

Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.

-

Vortex the tubes and centrifuge at high speed at 4°C to pellet cell debris.

-

-

Sample Preparation for LC-MS/MS:

-

Transfer the supernatant containing the extracted metabolites to a new tube.

-

Dry the supernatant using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate cAMP from other cellular components using liquid chromatography.

-

Detect and quantify cAMP using tandem mass spectrometry, often by multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Quantify cAMP concentration by comparing the signal to that of a standard curve prepared with known concentrations of a pure cAMP standard.

-

Conclusion

The measurement of intracellular cAMP is a cornerstone of cell signaling research and drug discovery. The choice of assay technology depends on the specific experimental needs, balancing factors such as throughput, sensitivity, cost, and the requirement for kinetic data. This guide provides the foundational knowledge and protocols to enable researchers to confidently select and perform the most appropriate cAMP assay for their studies.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. GloSensor™ cAMP Assay Protocol [promega.com]

- 3. ulab360.com [ulab360.com]

- 4. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 5. file.elabscience.com [file.elabscience.com]

- 6. cloud-clone.com [cloud-clone.com]

- 7. rndsystems.com [rndsystems.com]

- 8. promega.com [promega.com]

- 9. abcam.cn [abcam.cn]

- 10. promega.com [promega.com]

- 11. GloSensor™ Technology [promega.com]

- 12. Table 1. [Comparison of popular cAMP assay technologies]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. revvity.com [revvity.com]

Application Notes and Protocols for FRET-based cAMP Biosensors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and utilizing Förster Resonance Energy Transfer (FRET)-based biosensors for the detection and quantification of cyclic adenosine monophosphate (cAMP). This document covers the fundamental principles, experimental protocols for live-cell imaging and high-throughput screening, and data analysis considerations.

Introduction to FRET-based cAMP Biosensors

Cyclic AMP is a crucial second messenger involved in numerous signal transduction pathways, regulating a wide array of cellular functions.[1][2][3] FRET-based biosensors are powerful tools for studying the spatiotemporal dynamics of cAMP in living cells.[4][5] These genetically encoded sensors consist of a donor and an acceptor fluorophore linked by a cAMP-binding domain.[6][7] The binding of cAMP to this domain induces a conformational change that alters the distance or orientation between the fluorophores, leading to a change in FRET efficiency.[8][9] This change can be measured as a ratiometric change in the fluorescence emission of the donor and acceptor, providing a real-time readout of intracellular cAMP levels.[10]

There are two main classes of FRET-based cAMP biosensors:

-

PKA-based sensors: These utilize the regulatory and catalytic subunits of Protein Kinase A (PKA), the primary effector of cAMP.[1][9]

-

Epac-based sensors: These are based on the Exchange Protein Directly Activated by cAMP (Epac), a guanine nucleotide exchange factor for the Rap GTPase.[2][11]

The choice of biosensor depends on the specific application, considering factors like dynamic range, affinity for cAMP, and potential interactions with endogenous signaling pathways.

Signaling Pathway

The cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs). Ligand binding to a Gs-coupled GPCR triggers the activation of adenylyl cyclase (AC), which synthesizes cAMP from ATP.[1][11] Conversely, Gi-coupled GPCRs inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[12] Elevated cAMP activates downstream effectors like PKA and Epac.[2][13] The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[1][13]

Quantitative Data Summary

The performance of FRET-based cAMP biosensors can be characterized by several key parameters. The table below summarizes typical quantitative data for commonly used biosensors.

| Biosensor Type | Fluorescent Pair | Dynamic Range (% FRET change) | Affinity (Kd) for cAMP | Reference(s) |

| Epac-based (e.g., TEpacVV) | mTurquoise2 / cpVenus-Venus | > 80% | ~1.4 µM | [5] |

| PKA-based (AKAR) | Cerulean / mCherry | ~20% | ~2-5 µM | [5] |

| R-FlincA (single FP) | mApple | 860% (fluorescence intensity change) | 0.3 µM | [14] |

| ChemoG-based | eGFP / HaloTag-SiR | 12.1-fold (ratio change) | 2.33 mM (for ATP sensor) | [15][16] |

| Epac149 | mCerulean / mCitrine | ~38% | Not Specified | [17] |

| mOrange2/mCherry pair | mOrange2 / mCherry | Not Specified | Not Applicable | [18] |

Note: The dynamic range and affinity can vary depending on the specific biosensor variant, cellular context, and experimental conditions.

Experimental Protocols

Live-Cell Imaging of cAMP Dynamics

This protocol describes the use of FRET-based biosensors for real-time monitoring of cAMP levels in living cells using fluorescence microscopy.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) and supplements

-

Plasmid DNA encoding the FRET-based cAMP biosensor

-

Transfection reagent (e.g., calcium phosphate, Lipofectamine)

-

Imaging-compatible dishes or plates (e.g., glass-bottom dishes)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Inverted fluorescence microscope equipped for FRET imaging (donor and acceptor excitation/emission filter sets, and a FRET filter set)

-

Agonists and antagonists for the GPCR of interest (e.g., isoproterenol, propranolol)

-

Forskolin (an adenylyl cyclase activator) and IBMX (a PDE inhibitor)

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in a 10 cm dish to 60-70% confluency.[4]

-

Transfect the cells with the biosensor plasmid DNA using a suitable method. For calcium phosphate transfection, mix 5 µg of DNA with CaCl₂ and add dropwise to HBS while vortexing.[4]

-

After 24 hours, check transfection efficiency. Proceed if >70% of cells are expressing the biosensor.[4]

-

Seed the transfected cells onto imaging-compatible dishes.

-

-

Imaging Setup:

-

Assemble the FRET imaging system, which typically includes an inverted microscope, a light source (e.g., LED), a beam-splitter, and a CCD camera.[10][19]

-

Configure the imaging software to control the hardware and acquire images in the donor (e.g., CFP), acceptor (e.g., YFP), and FRET channels.[4][10]

-

-

Live-Cell Imaging:

-

Add imaging buffer (e.g., HBSS) to the dish.[4]

-

Place the dish on the microscope stage and allow the cells to equilibrate.

-

Acquire a baseline reading by capturing images in all channels for a few minutes.[4]

-

Add the desired agonist or compound to the dish and continue image acquisition to monitor the change in FRET ratio over time.[10]

-

As a positive control, you can stimulate cells with forskolin and IBMX to induce a maximal cAMP response.[17]

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Subtract the background fluorescence from each channel.[20]

-

Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each time point.[10][21]

-

Normalize the FRET ratio to the baseline to visualize the change in cAMP levels.

-

References

- 1. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]